molecular formula C18H16O3 B5746297 7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one

7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5746297
M. Wt: 280.3 g/mol
InChI Key: NGQVKOSUZVAPAV-UHFFFAOYSA-N
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Description

7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H16O3 and its molecular weight is 280.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.109944368 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

One significant application of 7-(benzyloxy)-4,8-dimethyl-2H-chromen-2-one derivatives in scientific research is in the field of Alzheimer's disease. Compounds based on this structure have been synthesized and shown remarkable inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's. The inhibitory activity of these compounds was better than that of donepezil, a standard drug used in the treatment of Alzheimer's disease. These compounds also demonstrated memory improvement in animal models, indicating potential therapeutic benefits for Alzheimer's patients (Amin et al., 2021).

Spectroscopy and Structural Analysis

The derivatives of this compound have also been a subject of interest in spectroscopy and structural analysis. Studies have reported the 13C NMR chemical shifts for various substituted derivatives, providing valuable insights into their structural and electronic properties. These studies are crucial for understanding the molecular behavior and for further modification of these compounds (Timár et al., 1989).

Molecular Structure and Bonding Studies

In another study, the effect of chalcogen substitution on the structure and spectroscopy of certain analogues was explored. This research involved the synthesis and full characterization of the compounds, including X-ray diffraction methods, vibrational spectroscopy, and quantum chemical calculations. Such studies are fundamental in the field of material science and chemistry for understanding the molecular interactions and designing new materials with desired properties (Delgado Espinosa et al., 2017).

Antimicrobial Activity

Compounds based on the this compound structure have been synthesized and tested for their antimicrobial properties. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, providing a potential platform for developing new antimicrobial agents (Mandala et al., 2013).

Properties

IUPAC Name

4,8-dimethyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12-10-17(19)21-18-13(2)16(9-8-15(12)18)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQVKOSUZVAPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.